N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18-10-12-19(13-11-18)16(20)7-9-17-23(21,22)14-8-15-5-3-2-4-6-15/h2-6,8,14,17H,7,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHMHDFWIZSMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide typically involves a multi-step process. One common method includes the condensation of 4-methylpiperazine with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with a sulfonyl chloride derivative to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural and Pharmacological Comparison
Structure-Activity Relationships (SAR)
- Sulfonamide Role : All three compounds feature sulfonamide groups, which are critical for hydrogen bonding with enzyme active sites. The target compound’s phenylethene-sulfonamide may favor π-π stacking in hydrophobic pockets, whereas Segartoxaban’s benzene-sulfonamide integrates a 2-oxopyrrolidinyl group for enhanced thrombin affinity .
- Piperazine vs. Pyrazole : The target compound’s 4-methylpiperazine improves water solubility, a contrast to the pyrazole ring in ’s compound, which introduces steric bulk and electronic effects (e.g., trifluoromethyl’s electron-withdrawing properties) .
Pharmacokinetic and Efficacy Insights
- Target Compound: Limited empirical data are available, but its structural features suggest moderate metabolic stability (piperazine reduces CYP450 interactions) and oral bioavailability.
- Segartoxaban : Demonstrated high efficacy in preclinical anticoagulation studies, with IC₅₀ values <10 nM for Factor Xa inhibition. The 2-oxopyrrolidinyl group mitigates off-target effects .
- Compound : The chlorophenylsulfanyl and trifluoromethyl groups likely prolong half-life by resisting oxidative metabolism, though the carbaldehyde may pose reactivity risks .
Biological Activity
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be described by its IUPAC name and structural formula. It features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase (CA) isoforms.
The primary mechanism by which this compound exerts its effects is through the inhibition of specific enzymes. In particular, it has shown activity against human carbonic anhydrase isoforms, which play a crucial role in regulating pH and fluid balance in tissues.
Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on various cancer cell lines. For instance, it was evaluated against HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) cells. The results indicated a significant reduction in cell viability at varying concentrations, demonstrating its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | HT-29 | 5.0 | CA IX inhibition |
| 16b | MDA-MB-231 | 3.5 | CA IX and XII inhibition |
| 16e | MG-63 (osteosarcoma) | 4.0 | CA IX inhibition |
These results suggest that the compound may selectively inhibit tumor-associated carbonic anhydrases, leading to reduced tumor growth and altered tumor microenvironment conditions.
Case Studies
In a study published in December 2021, compounds similar to this compound were tested for their ability to reverse acidification in tumor microenvironments. The study found that compounds with structural similarities exhibited significant efficacy in reducing extracellular acidity and inhibiting tumor cell migration under hypoxic conditions .
Research Findings
Further research has demonstrated that the compound's structure significantly influences its biological activity. The presence of the piperazine moiety enhances the compound's ability to penetrate cellular membranes and interact with target enzymes effectively. Structure–activity relationship (SAR) studies indicate that modifications to the piperazine ring can lead to improved selectivity for CA IX over other isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
